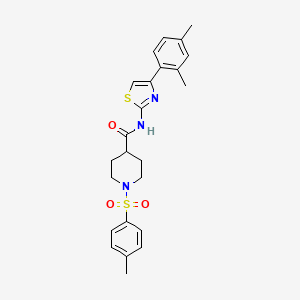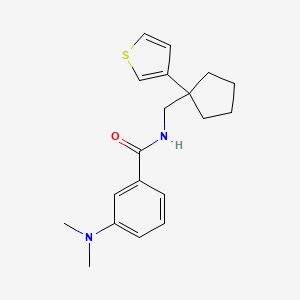![molecular formula C24H24FN7O B2440101 2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021061-13-1](/img/structure/B2440101.png)
2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound of interest in multiple scientific domains. This molecule features a combination of fluorinated benzamide, piperazine, and pyrazolopyrimidine rings, suggesting applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) , an enzyme that can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It exhibits potent inhibitory activity against AChE, and to a lesser extent, BuChE . The compound’s mode of action against AChE was analyzed by a kinetic study, which indicated that it is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway . By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation involves multi-step synthesis:
Formation of the Piperazine Core:
Reacting 4-phenylpiperazine with appropriate coupling agents under conditions like 150°C.
Incorporation of Pyrazolo[3,4-d]pyrimidine:
Subsequent reaction with 1H-pyrazolo[3,4-d]pyrimidine precursors, typically using amide bond formation methods.
Final Assembly:
Coupling the intermediate with 2-fluorobenzoyl chloride under anhydrous conditions to form the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Undergoes typical organic oxidation and reduction reactions involving functional groups like amides and aromatic rings.
Substitution Reactions: The fluorine atom and aromatic ring participate in nucleophilic substitution and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction processes.
Substitution Conditions: Utilize catalysts like palladium on carbon for hydrogenation reactions or sodium methoxide for nucleophilic substitutions.
Major Products
Oxidation Products: Such as various oxidized intermediates.
Reduction Products: Producing reduced forms, such as converting nitro groups to amines.
Substitution Products: Derivatives, involving substitutions on the aromatic ring.
Scientific Research Applications
2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications across fields:
Chemistry: Used as an intermediate in complex organic syntheses.
Biology: Investigated for its potential role in biochemical pathways involving enzyme inhibition.
Medicine: Explored in drug discovery, particularly in targeting neurological conditions due to its piperazine moiety.
Industry: Applicable in developing advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-Phenylpiperazin-1-yl)butyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide
2-Chloro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Uniqueness
The introduction of a fluorine atom distinguishes this compound, often enhancing biological activity, metabolic stability, and binding affinity. Its precise interactions within biological systems may differ significantly from non-fluorinated analogs.
This comprehensive exploration of 2-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide underscores its multifaceted potential across various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c25-21-9-5-4-8-19(21)24(33)26-10-11-32-23-20(16-29-32)22(27-17-28-23)31-14-12-30(13-15-31)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXZQXMCZFJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)


![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2440024.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2440029.png)




![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)
![Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2440039.png)

